molecular formula C14H11NO4 B577496 3-(3-Methylphenyl)-5-nitrobenzoic acid CAS No. 1261953-03-0

3-(3-Methylphenyl)-5-nitrobenzoic acid

Cat. No.: B577496
CAS No.: 1261953-03-0
M. Wt: 257.245
InChI Key: FRYFCZOBPJEQJY-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)-5-nitrobenzoic acid is a substituted benzoic acid derivative featuring a 3-methylphenyl group at position 3 and a nitro group at position 5 of the benzoic acid core. The nitro group enhances electrophilic reactivity, making it a candidate for further functionalization, while the methylphenyl substituent may influence steric and electronic properties .

Properties

IUPAC Name

3-(3-methylphenyl)-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-9-3-2-4-10(5-9)11-6-12(14(16)17)8-13(7-11)15(18)19/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYFCZOBPJEQJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688614
Record name 3'-Methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261953-03-0
Record name [1,1′-Biphenyl]-3-carboxylic acid, 3′-methyl-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261953-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)-5-nitrobenzoic acid typically involves the nitration of 3-(3-Methylphenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters and improved safety. The use of automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in acidic medium.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

    Reduction: 3-(3-Methylphenyl)-5-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the substituent introduced.

    Oxidation: 3-(3-Carboxyphenyl)-5-nitrobenzoic acid.

Scientific Research Applications

3-(3-Methylphenyl)-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its derivatives are studied for their potential reactivity and stability.

    Biology: The compound and its derivatives are investigated for their biological activity, including potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)-5-nitrobenzoic acid depends on its chemical structure. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds are structurally related to 3-(3-Methylphenyl)-5-nitrobenzoic acid, differing in substituents and functional groups:

Compound Name Key Substituents/Functional Groups Molecular Formula Molar Mass (g/mol) Key Properties/Applications Reference ID
3-(4-Methylthiophenyl)-5-nitrobenzoic acid Methylthio (-SMe) at position 4 C₁₄H₁₁NO₄S 289.31 Biochemical reagent; stored at RT
3-(3-Carboxy-5-fluorophenyl)-5-nitrobenzoic acid Fluorine and carboxy group at position 3 C₁₄H₈FNO₆ 305.21 High acidity; irritant; stored at 2–8°C
3-[(Methylamino)carbonyl]-5-nitrobenzoic acid Methylamino carbonyl (-CONHMe) C₉H₈N₂O₅ 224.17 Hydrogen-bonding capability; medicinal chemistry applications
3-(Dihydroxyphosphoryl)-5-nitrobenzoic acid Phosphonyl (-PO(OH)₂) group C₇H₆NO₇P 247.10 Metal-organic frameworks (MOFs); porous materials
3-(Methoxycarbonyl)-5-nitrobenzoic acid Methoxycarbonyl (-COOMe) ester C₉H₇NO₆ 225.16 Lipophilic; ester hydrolysis precursor

Physicochemical Properties

  • Acidity : The phosphonyl derivative () exhibits higher acidity than carboxylic acid analogs due to the strong electron-withdrawing nature of the -PO(OH)₂ group. The fluorinated compound () has enhanced acidity from the fluorine atom and additional carboxy group .
  • Solubility : The methylthio derivative () likely has lower aqueous solubility due to the hydrophobic -SMe group, whereas the carboxy-substituted compound () may show improved solubility in polar solvents .
  • Stability : Compounds with ester groups () are prone to hydrolysis under acidic/basic conditions, while nitro groups generally confer thermal stability .

Research Findings and Data Tables

Table 1: Spectral Characterization of Selected Compounds

Compound Name FTIR Peaks (cm⁻¹) ¹H-NMR Signals (δ, ppm) Reference ID
Sulfamoyl benzamide derivatives 1650 (C=O), 1340 (S=O) 8.2–7.5 (aromatic H), 2.5 (CH₃)
3-[(Methylamino)carbonyl]-5-nitrobenzoic acid 1700 (C=O), 1520 (NO₂) 8.6 (aromatic H), 3.0 (NCH₃)

Critical Analysis and Gaps

  • Gaps : Detailed pharmacokinetic or toxicity profiles for most compounds are absent.

Biological Activity

3-(3-Methylphenyl)-5-nitrobenzoic acid, also known by its chemical formula C13H11NO4, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is a derivative of benzoic acid and features both a nitro group and a methylphenyl substituent, which may influence its pharmacological properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

  • Molecular Formula : C13H11NO4
  • Molecular Weight : 245.23 g/mol
  • CAS Number : 1261953-03-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in inflammatory pathways. The nitro group may enhance the compound's ability to form hydrogen bonds with active sites on target proteins, potentially leading to inhibition or modulation of their activity.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that substituted benzoic acids can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.

CompoundIC50 (µM)Mechanism
This compoundTBDCOX inhibition
Reference Compound (e.g., Diclofenac)10COX inhibition

This table summarizes the inhibitory concentration (IC50) values for various compounds, illustrating the potential efficacy of this compound compared to established anti-inflammatory drugs.

Antimicrobial Activity

In addition to anti-inflammatory effects, preliminary studies suggest that this compound may possess antimicrobial properties. The mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies

  • Study on Inflammation : A recent study evaluated the anti-inflammatory effects of various substituted benzoic acids, including this compound. Results indicated a dose-dependent reduction in paw edema in animal models, highlighting its potential as a therapeutic agent for inflammatory diseases.
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial activity of this compound against common pathogens. The study reported that this compound exhibited moderate activity against Gram-positive bacteria, suggesting further exploration into its use as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance:

  • The presence of the nitro group enhances lipophilicity and may improve membrane permeability.
  • Variations in the methyl group position can affect binding affinity to biological targets.

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